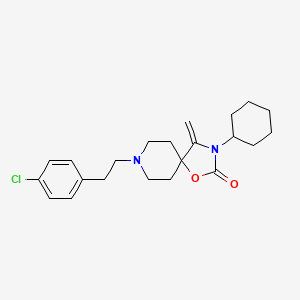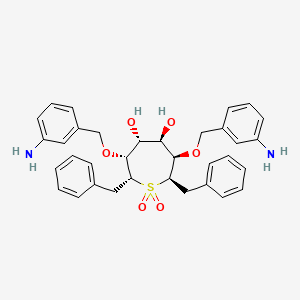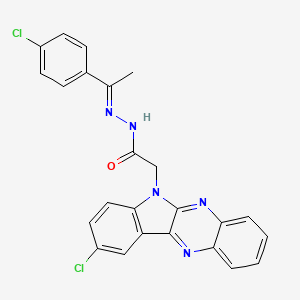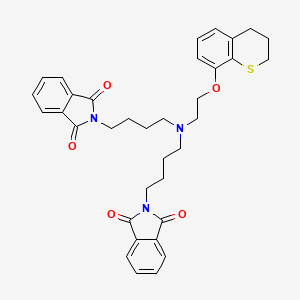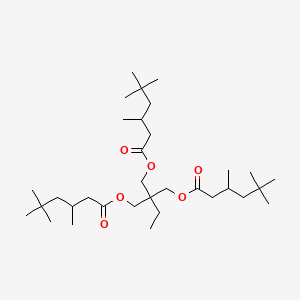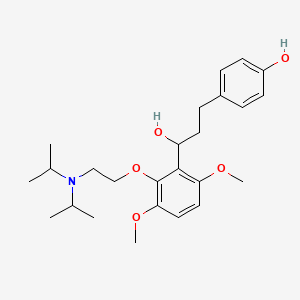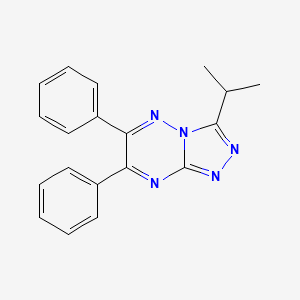
1,3,5-Triazine-2,4-diamine, 6-(4-(2H-1-benzothiopyran-3-ylmethyl)-1-piperazinyl)-N,N'-di-2-propenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4-diamine, 6-(4-(2H-1-benzothiopyran-3-ylmethyl)-1-piperazinyl)-N,N’-di-2-propenyl- is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a benzothiopyran moiety, a piperazine ring, and propenyl groups, making it a unique and potentially versatile molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-(4-(2H-1-benzothiopyran-3-ylmethyl)-1-piperazinyl)-N,N’-di-2-propenyl- typically involves multi-step organic reactions. The process may start with the formation of the triazine core, followed by the introduction of the benzothiopyran and piperazine moieties. The final step often involves the addition of propenyl groups. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-(4-(2H-1-benzothiopyran-3-ylmethyl)-1-piperazinyl)-N,N’-di-2-propenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzothiopyran moiety may interact with certain enzymes or receptors, while the piperazine ring can enhance its binding affinity. The propenyl groups may contribute to its overall stability and solubility, affecting its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine derivatives: Compounds with similar triazine cores but different substituents.
Benzothiopyran derivatives: Compounds containing the benzothiopyran moiety with various functional groups.
Piperazine derivatives: Compounds with the piperazine ring and different substituents.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-(4-(2H-1-benzothiopyran-3-ylmethyl)-1-piperazinyl)-N,N’-di-2-propenyl- stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
CAS No. |
87813-73-8 |
|---|---|
Molecular Formula |
C23H29N7S |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
2-N,4-N-bis(prop-2-enyl)-6-[4-(2H-thiochromen-3-ylmethyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H29N7S/c1-3-9-24-21-26-22(25-10-4-2)28-23(27-21)30-13-11-29(12-14-30)16-18-15-19-7-5-6-8-20(19)31-17-18/h3-8,15H,1-2,9-14,16-17H2,(H2,24,25,26,27,28) |
InChI Key |
UNPBSKYSYFCXIW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC(=NC(=N1)N2CCN(CC2)CC3=CC4=CC=CC=C4SC3)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


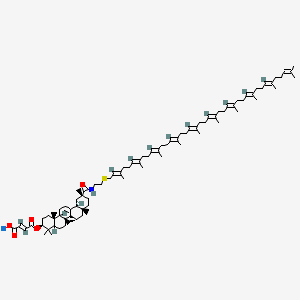
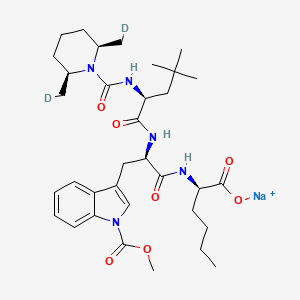
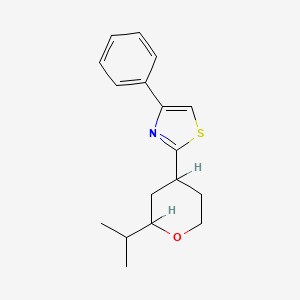
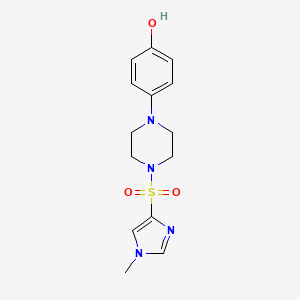
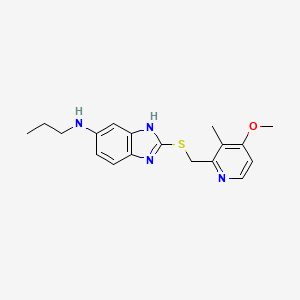
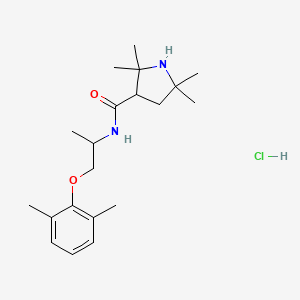
![(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one](/img/structure/B12759257.png)
